molecular formula C5H5N3O B13324146 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13324146
M. Wt: 123.11 g/mol
InChI Key: QUYBLCGIRONDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile is a chemical intermediate of interest in medicinal and agrochemical research. The core structure of substituted pyrazoles linked to an acetonitrile group is a recognized scaffold in drug discovery . Pyrazole derivatives are investigated for their broad biological activities, which may include anticancer properties by inducing cell cycle arrest and autophagy in studies on lung cancer cells . Furthermore, analogous structures have been explored as inhibitors of critical enzymes like human dihydroorotate dehydrogenase (DHODH), a target for antiviral and immunosuppressive agents , and metalloproteinases such as meprin α and β . The hydroxymethyl group on the pyrazole ring can serve as a key handle for further chemical functionalization, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . This compound is intended for research and development use only by technically qualified persons. It is not intended for use in humans, cosmetics, food, or drugs. Handling and Safety: This product is not a hazardous material. For safe handling, refer to the associated Safety Data Sheet (SDS). Disclaimer: All products are for research and development use only. Not for diagnostic, therapeutic, or any other consumer use. Products are not sold to individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

2-(3-oxo-1H-pyrazol-2-yl)acetonitrile

InChI

InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2

InChI Key

QUYBLCGIRONDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CNN(C1=O)CC#N

Origin of Product

United States

Strategic Importance and Research Rationale for 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile and Its Structural Analogues

The strategic focus on 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is driven by the unique combination of its functional groups: the 5-hydroxypyrazole core and the acetonitrile (B52724) side chain. This specific arrangement offers a rich platform for chemical modification and exploration of novel biological activities.

The 5-hydroxypyrazole moiety is a known pharmacophore found in compounds with various biological activities, including potential as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.gov The acetonitrile group, on the other hand, is a versatile functional group that can be readily transformed into other functionalities, such as carboxylic acids, amines, or amides, allowing for the synthesis of a diverse library of derivatives. smolecule.com The combination of these two features in a single molecule makes this compound a highly attractive target for synthetic and medicinal chemistry research. Structural analogues, where the acetonitrile group is replaced by other functionalities or the pyrazole (B372694) ring is further substituted, are also of significant interest to explore structure-activity relationships and optimize biological profiles.

Chemical Reactivity and Mechanistic Transformations of 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile Systems

Transformations Involving the Acetonitrile (B52724) Functionality

The acetonitrile moiety in 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a key functional group that drives a range of chemical reactions. The methylene (B1212753) group, activated by the adjacent electron-withdrawing cyano group and the pyrazole (B372694) ring, possesses acidic protons, rendering it susceptible to deprotonation and subsequent nucleophilic attack. Furthermore, the cyano group itself can undergo addition reactions and transformations into other functional groups.

Nucleophilic Reactivity and Subsequent Cyclization Pathways (e.g., Hydrazone Formation and Further Cyclization)

The activated methylene group of the acetonitrile functionality can be deprotonated by a base to form a carbanion. This nucleophile can then participate in various reactions, including intramolecular cyclizations. A notable example is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles catalyzed by a base, which after acidic hydrolysis, yields a cyclic ketone. While a direct example with this compound is not prominently documented, related intramolecular cyclizations of sulfur ylides with ketones leading to 5-hydroxy-1H-pyrrol-2(5H)-ones have been reported, showcasing the potential for such cyclization pathways.

The acetonitrile group can also react with hydrazines. For instance, the reaction of hydrazides with ethyl acetoacetate can lead to the formation of pyrazolone (B3327878) derivatives. nih.gov In a related context, pyrazolo[1,5-a]pyrimidines are often synthesized from 5-aminopyrazoles, which can be prepared from precursors containing a cyano group. semanticscholar.orgacs.org These syntheses often involve condensation and cyclization steps where the nitrogen of an amino or hydrazino group attacks the cyano group or a derivative thereof. For example, the reaction of 5-aminopyrazoles with β-ketoesters or similar reagents can lead to the formation of the fused pyrimidine (B1678525) ring. semanticscholar.org Although not a direct hydrazone formation from the acetonitrile group of the title compound, these reactions illustrate the general principle of using a nitrogen nucleophile to initiate cyclization involving a cyano-activated position.

A more direct pathway involves the reaction of α,β-unsaturated ketones with hydrazines to form 2-pyrazolines, which are dihydropyrazoles. mdpi.comresearchgate.net This highlights the reactivity of hydrazines in forming five-membered heterocyclic rings.

Conversions to Carboxylic Acid Derivatives and Heterocyclic Rings (e.g., Tetrazoles)

The acetonitrile group is a versatile precursor for other functional groups, notably carboxylic acids and their derivatives, as well as various heterocyclic systems.

Carboxylic Acid Derivatives: The hydrolysis of the nitrile function provides a direct route to the corresponding carboxylic acid, 2-(5-hydroxy-1H-pyrazol-1-yl)acetic acid. While specific conditions for this particular substrate are not detailed in the provided search results, the general conversion of a pyrazolylacetonitrile to a carboxylic acid derivative has been documented. For example, 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile can be converted to the corresponding methyl ester, which can then be used in further reactions. acs.org This transformation typically involves acidic or basic hydrolysis of the nitrile.

Tetrazole Formation: A significant transformation of the acetonitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide source, often referred to as a "click" reaction. researchgate.netbeilstein-archives.org The reaction of nitriles with sodium azide, often in the presence of a catalyst such as a zinc or cesium salt, is a common method for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com This atom-economic reaction provides a high-yielding route to these medicinally important heterocycles. beilstein-archives.org The general applicability of this reaction to a wide range of nitriles suggests that this compound would be a suitable substrate for the synthesis of the corresponding 1-[(1H-tetrazol-5-yl)methyl]-1H-pyrazol-5-ol.

Starting NitrileReagentsProductReaction Type
Aryl AcetonitrilesAryl Azides, Cs₂CO₃5-Amino-1,2,3-triazoles[3+2] Cycloaddition
N-substituted CyanoacetamidesTrimethylsilyl azide, H₂O/Methanol1-Substituted-1H-tetrazolesClick Reaction

Reactions at the 5-Hydroxypyrazole Core

The 5-hydroxypyrazole core of the molecule offers several sites for chemical modification, including the pyrazole ring itself, the hydroxyl group, and the nitrogen atoms. The tautomeric nature of 5-hydroxypyrazoles, existing in equilibrium between the OH-form (hydroxypyrazole) and the CH- and NH-forms (pyrazolone), plays a crucial role in its reactivity. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Substitution: For pyrazoles, electrophilic attack generally occurs at the C-4 position, which is the most electron-rich. nih.gov This is particularly true for N-substituted pyrazoles. The presence of the hydroxyl group at C-5, an electron-donating group, further activates the ring towards electrophilic attack, reinforcing the preference for substitution at the C-4 position.

Common electrophilic substitution reactions include:

Halogenation: Pyrazoles can be halogenated at the C-4 position using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). beilstein-archives.org The halogenation of 5-hydroxypyrazoles (pyrazolones) with N-bromobenzamide has been shown to be an efficient method for producing di-brominated products. lookchem.com

Nitration: Direct nitration of pyrazoles can be achieved using a mixture of nitric acid and trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net For 5-hydroxypyrazoles, nitration is expected to occur at the C-4 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrazole ring, typically at the C-4 position. The reaction of hydrazones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is a convenient method for synthesizing 4-formylpyrazoles. researchgate.netresearchgate.net 5-Hydroxypyrazoles (pyrazolones) can also undergo haloformylation under Vilsmeier-Haack conditions to yield 5-chloro-4-formylpyrazoles. researchgate.netarkat-usa.org

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton. The C-4 proton of the pyrazole ring can participate in this reaction. Additionally, the acidic N-H proton of the pyrazole ring is also reactive in Mannich condensations, leading to N-alkylated products. nih.gov

ReactionReagentPosition of SubstitutionProduct
BrominationN-BromobenzamideC-44,4-Dibromo-pyrazolone
NitrationHNO₃ / (CF₃CO)₂OC-44-Nitro-pyrazole
Vilsmeier-HaackPOCl₃ / DMFC-44-Formyl-pyrazole
Mannich ReactionFormaldehyde, AmineC-4 or N-14-Aminomethyl-pyrazole or N-Aminomethyl-pyrazole

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or if a good leaving group is present. The dehydroxyhalogenation of 5-hydroxypyrazoles using reagents like phosphorus oxychloride can convert the hydroxyl group into a halogen, which can then potentially undergo nucleophilic substitution. researchgate.net

Derivatization of the Hydroxyl Group (e.g., etherification)

The 5-hydroxy group of the pyrazole ring can be derivatized through various reactions, such as etherification (O-alkylation) and esterification (O-acylation). The tautomeric equilibrium between the 5-hydroxypyrazole and its pyrazolone form influences the outcome of these reactions, often leading to a mixture of N- and O-substituted products.

Phase-transfer catalysis has been employed for the acylation of 5-hydroxypyrazoles with various acyl halides. researchgate.net Under these conditions, both O-acylated (lactim form) and N-acylated (lactam form) products can be obtained, with the product distribution depending on the specific substrate and reaction conditions. researchgate.net Selective O-alkylation can be challenging due to the competing N-alkylation. However, specific conditions, such as the use of a lithium counterion with bromoacetonitrile in THF, have been shown to favor O-alkylation in other systems. researchgate.net

N-Alkylation and N-Acylation Reactions at the Pyrazole Nitrogen Atoms

While the title compound is already substituted at the N-1 position, the remaining N-H proton (in the pyrazolone tautomer) is acidic and can participate in further alkylation and acylation reactions. The regioselectivity of these reactions on unsymmetrical pyrazoles is a well-studied area.

N-Alkylation: The N-alkylation of pyrazoles can be achieved under various conditions, including the use of alkyl halides in the presence of a base. researchgate.net The regioselectivity (N-1 vs. N-2) is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. For 1-substituted pyrazoles, further alkylation would lead to the formation of a pyrazolium salt.

N-Acylation: As mentioned previously, the acylation of 5-hydroxypyrazoles can occur at the nitrogen atom. researchgate.net N-acyl pyrazoles are of interest as they can act as acylating agents themselves, with the pyrazole acting as a tunable leaving group. nih.gov The reactivity can be modulated by substituents on the pyrazole ring. For instance, electron-withdrawing groups at the C-4 position can enhance the leaving group ability of the pyrazole. nih.gov

Reaction TypeReagentsProduct Type
O-AcylationAcyl Halides / PTC5-Acyloxy-pyrazole
N-AcylationAcyl Halides / PTC1-Acyl-pyrazol-5-one
O-AlkylationAlkyl Halides / Base5-Alkoxy-pyrazole
N-AlkylationAlkyl Halides / Base1,2-Dialkyl-pyrazolium salt

Intramolecular Rearrangements and Tautomeric Effects on Reactivity

The predominant tautomer is determined by the interplay of the substituent at the N-1 position, the solvent, and temperature. researchgate.netbohrium.com The cyanomethyl group (-CH₂CN) at the N-1 position of the target molecule influences this equilibrium, although the precise distribution among the tautomers is also heavily dictated by the surrounding medium. researchgate.net

Factors Influencing Tautomeric Equilibrium:

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. In nonpolar solvents like chloroform (CDCl₃) or benzene, the aromatic OH form often predominates for analogous compounds like 1-phenyl-1H-pyrazol-3-ol. nih.gov This form can be stabilized by the formation of dimers through intermolecular hydrogen bonds. In polar, protic, or highly coordinating solvents such as dimethyl sulfoxide (DMSO), these intermolecular bonds are disrupted, and more polar tautomers, like the NH form, can become more significant. nih.govtandfonline.com

Intramolecular Hydrogen Bonding: The structure of the OH tautomer allows for the potential formation of an intramolecular hydrogen bond between the 5-hydroxy proton and the lone pair of the N-2 atom in the pyrazole ring. In certain substituted pyrazoles, such as those with a 1-(2-pyridinyl) group, intramolecular hydrogen bonding has been shown to energetically favor specific tautomers. clockss.orgtandfonline.com

Substituent Effects: Electron-donating or withdrawing groups on the pyrazole ring or at the N-1 position can shift the equilibrium. Generally, electron-donating groups at C-3 tend to shift the equilibrium toward the CH form. researchgate.net

Spectroscopic Characterization and Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomeric equilibria in solution, as the chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) are distinct for each tautomeric form. clockss.orgnih.gov Studies on structurally related 1-substituted 5-hydroxypyrazoles provide valuable insights into the likely behavior of this compound.

For instance, detailed NMR studies on 1-phenyl-1H-pyrazol-3-ol show a clear solvent dependency. nih.gov In CDCl₃, the NMR signals closely resemble those of a "fixed" O-methylated derivative, confirming the predominance of the OH tautomer. nih.gov Conversely, in DMSO-d₆, while the OH form is still present, shifts in the NMR data suggest a different solvation state, likely monomeric, and the potential for equilibrium with other forms. nih.gov

The following table summarizes representative NMR data from an analogous compound, demonstrating how chemical shifts vary with the solvent and reflect the predominant tautomeric form.

Analogous CompoundSolventPredominant FormKey ¹³C NMR Shifts (ppm)Reference
1-Phenyl-1H-pyrazol-3-olCDCl₃OH-form (dimer)C-3: 164.0, C-4: 94.2, C-5: 129.1 nih.gov
DMSO-d₆OH-form (monomer)C-3: 162.8, C-4: 94.4, C-5: 128.4 nih.gov
1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazoleChloroformMixture of OH and NH/CH formsC-4 (OH): 88.5, C-4 (NH/CH): 43.4 tandfonline.com
DMSONH/CH form predominatesData indicates predominance of non-aromatic forms. tandfonline.com

Effects on Chemical Reactivity:

The tautomeric equilibrium directly governs the chemical reactivity, as each form presents different nucleophilic and electrophilic sites.

The OH tautomer (1H-pyrazol-5-ol) behaves like an aromatic phenol or enol. Its reactivity is centered on the hydroxyl group, which can undergo O-acylation or O-alkylation. clockss.org The pyrazole ring itself can undergo electrophilic substitution, although the hydroxyl group is a more likely site of initial attack.

The NH and CH tautomers (pyrazolones) possess an amide-like or ketone-like carbonyl group and an acidic proton on either a nitrogen or carbon atom. These forms are susceptible to reactions typical of ketones and amides. clockss.org For example, the C-4 position in the NH form is a nucleophilic center that can react with electrophiles like orthoesters to introduce acyl or aroyl groups. clockss.org The outcome of a reaction, such as acylation, can thus vary depending on the conditions; it may occur at the oxygen of the OH form or at the C-4 position of the NH/CH forms. clockss.org

Structure Activity Relationship Sar and Design of 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile Derivatives

Strategic Modifications on the Pyrazole (B372694) Ring for Enhanced Bioactivity or Synthetic Utility

The C3 and C4 positions of the pyrazole ring are common sites for substitution to explore and optimize biological activity. The introduction of various functional groups at these positions can significantly alter the molecule's steric bulk, lipophilicity, and electronic density, which in turn affects its binding affinity to enzymes or receptors. nih.gov

Research on related pyrazole structures has shown that:

Electron-withdrawing and electron-donating groups can substantially influence the electron density of the pyrazole ring, affecting its reactivity and potential for hydrogen bonding or π-π stacking interactions with biological macromolecules. researchgate.net

Bulky substituents can introduce steric hindrance, which may either enhance selectivity for a specific target by preventing binding to others or decrease activity by blocking access to a necessary binding pocket. researchgate.net

Halogen atoms (F, Cl, Br) are often introduced to increase lipophilicity and metabolic stability. The size and position of the halogen can lead to significant variations in potency and selectivity. nih.gov

The following table summarizes the general impact of substitutions at the C3 and C4 positions on the bioactivity of pyrazole derivatives, based on findings from broader pyrazole research.

PositionSubstituent TypeGeneral Impact on Bioactivity
C3 Small Alkyl Groups (e.g., -CH₃)Often well-tolerated; can fill small hydrophobic pockets in a binding site.
C3 Aryl Groups (e.g., -Ph)Can engage in π-π stacking interactions; substitutions on the aryl ring itself offer further points for modification. nih.gov
C4 Halogens (e.g., -Cl, -Br)Can increase lipophilicity and potentially form halogen bonds, influencing binding affinity. nih.gov
C4 Nitro Group (-NO₂)Strong electron-withdrawing group; can be a precursor for an amino group, allowing further functionalization.

The hydroxyl group at the C5 position is a key functional group. It can act as both a hydrogen bond donor and acceptor, which is often crucial for anchoring a molecule within a biological target's active site. researchgate.net Derivatization of this group is a common strategy to modulate solubility, membrane permeability, and binding affinity.

Key modifications include:

Alkylation (O-alkylation): Conversion of the hydroxyl group to an ether (-OR) can increase lipophilicity. The size and nature of the alkyl group (R) can be varied to probe the steric and electronic requirements of the binding site.

Acylation (O-acylation): Formation of an ester (-OCOR) can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active hydroxyl compound. This can improve bioavailability.

Conversion to Amines: The 5-hydroxypyrazole exists in tautomeric equilibrium with pyrazol-5-one. This reactivity allows for the synthesis of 5-aminopyrazoles, which introduces a basic center and a new hydrogen bonding site, significantly altering the compound's physicochemical properties and biological activity. acs.orgmdpi.com

Functionalization and Derivatization of the Acetonitrile (B52724) Side Chain

The N1-acetonitrile side chain provides a reactive handle for a variety of chemical transformations, allowing for significant diversification of the parent scaffold.

Homologation involves changing the length of the alkyl chain connecting the pyrazole ring to the nitrile group. While the parent compound has a methylene (B1212753) (-CH₂-) spacer, extending it to an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) chain can alter the molecule's flexibility and the spatial orientation of the terminal functional group. This modification can be critical for achieving optimal positioning within a receptor or active site. Studies on related N-alkylated pyrazoles show that even minor changes in chain length can lead to substantial differences in biological activity. nih.gov

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, each imparting distinct chemical properties. researchgate.net This versatility is a cornerstone of its utility in medicinal chemistry.

Common transformations and their implications are detailed below:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). openstax.org This introduces a strongly acidic and polar group, which can engage in ionic interactions and strong hydrogen bonding.

Reduction: Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄), yields a primary amine (-CH₂NH₂). openstax.org This introduces a basic center, which can form salt bridges and participate in hydrogen bonding.

Cycloaddition: The nitrile group can undergo [3+2] cycloaddition reactions, for instance with azides, to form five-membered heterocyclic rings like tetrazoles. nih.govdntb.gov.ua Tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by hydrolysis converts the nitrile into a ketone (-C(=O)R). libretexts.org This allows for the introduction of various alkyl or aryl groups, expanding the structural diversity of the derivatives.

The following table summarizes key transformations of the nitrile group.

Reagent(s)Resulting Functional GroupName of DerivativePotential Utility
H₃O⁺ or OH⁻/H₂OCarboxylic Acid (-COOH)2-(5-hydroxy-1H-pyrazol-1-yl)acetic acidIntroduce acidity, strong H-bonding. openstax.org
LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)2-(5-hydroxy-1H-pyrazol-1-yl)ethan-1-amineIntroduce basicity, H-bonding. openstax.org
NaN₃, ZnCl₂Tetrazole1-(5-(1H-tetrazol-5-yl)methyl)-1H-pyrazol-5-olCarboxylic acid bioisostere. nih.govdntb.gov.ua
R-MgBr, then H₃O⁺Ketone (-C(=O)R)1-(5-hydroxy-1H-pyrazol-1-yl)alkan-2-oneIntroduce new hydrophobic/steric groups. libretexts.org

Exploration of N1-Substituted Pyrazole-Acetonitrile Analogues

While the core subject is an N1-substituted pyrazole, a key SAR strategy involves exploring a wide range of other substituents at the N1 position to understand the structural requirements for activity. The N1 position is often solvent-exposed in protein-ligand complexes, making it an ideal point for modification to improve properties like solubility and pharmacokinetics without disrupting core binding interactions. acs.org

Development of Fused Heterocyclic Architectures Incorporating the Pyrazole-Acetonitrile Moiety

The strategic fusion of a second heterocyclic ring onto the 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile scaffold represents a significant avenue in the design of novel compounds with potentially enhanced biological activities. This molecular hybridization aims to create more rigid, three-dimensional structures that can offer improved binding affinity and selectivity for various biological targets. The development of these fused systems leverages the inherent reactivity of the pyrazole-acetonitrile moiety, particularly the active methylene group of the acetonitrile substituent and the nucleophilic centers within the pyrazole ring.

Synthetic Strategies for Fused Ring Construction

The construction of fused heterocyclic systems from pyrazole precursors is a well-established area of synthetic chemistry. While direct examples starting from this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, provides a strong basis for predicting potential synthetic pathways. The key reactive sites for cyclization are the cyanomethyl group attached to the N1 position of the pyrazole and the inherent nucleophilicity of the pyrazole ring itself.

One of the most prominent strategies for forming a new fused ring is through cyclocondensation reactions. These reactions typically involve the reaction of the pyrazole derivative with a bifunctional electrophile. For instance, the reaction of a 1-(cyanomethyl)pyrazole with a 1,3-dielectrophile could lead to the formation of a six-membered ring fused to the pyrazole core.

A notable example of such a cyclization is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.org This methodology could be adapted to derivatives of this compound where a second nitrile group is introduced into the molecule.

Furthermore, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents has been shown to produce fused systems like pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines. mdpi.compleiades.online These syntheses highlight the utility of the cyanomethyl group in forming fused nitrogen-containing heterocycles. For example, the reaction with β-cycloketols in boiling acetic acid leads to the formation of hexahydropyrazolo[1,5-a]quinazolines. mdpi.compleiades.online Similarly, reaction with enamine derivatives of acetylacetone (B45752) can yield pyrazolo[1,5-a]pyrimidine (B1248293) structures. ekb.egekb.eg

The general synthetic approaches for analogous fused pyrazole systems often involve the cyclocondensation of 5-aminopyrazoles with bifunctional reagents. ekb.eg This suggests that derivatization of the 5-hydroxy group of this compound to an amino group could open up a plethora of synthetic routes to a wide variety of fused heterocyclic architectures.

Prominent Fused Pyrazole Scaffolds and Their Potential Biological Significance

Several classes of fused pyrazole heterocycles have demonstrated significant biological activities, making them attractive targets for drug discovery. The fusion of a pyrimidine (B1678525) or pyridine (B92270) ring to the pyrazole core has been particularly fruitful.

Pyrazolo[1,5-a]pyrimidines: This class of compounds is known for a wide range of biological activities, including potent and selective inhibition of various kinases, such as Pim-1. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure in medicinal chemistry and is a component of several biologically active molecules. researchgate.net Their synthesis is often achieved through the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Derivatives of this scaffold have also shown promising antifungal and antitubercular activities. acs.orgnih.gov

Pyrazolo[3,4-b]pyridines: These fused systems have also garnered significant attention due to their diverse pharmacological properties. They have been investigated as potent and selective inhibitors of A1 adenosine (B11128) receptors and FGFR kinase. acs.orgacs.org The synthesis of pyrazolo[3,4-b]pyridines can be accomplished through various methods, including the reaction of 5-aminopyrazoles with β-ketonitriles. researchgate.net

The biological activity of these fused systems is highly dependent on the nature and position of the substituents on the heterocyclic core. researchgate.net Structure-activity relationship (SAR) studies on these scaffolds provide valuable insights for the design of new, more potent, and selective therapeutic agents.

Structure-Activity Relationship (SAR) Insights from Analogous Fused Systems

While specific SAR data for fused derivatives of this compound is not available, the extensive research on analogous fused pyrazole systems allows for the extrapolation of key SAR trends.

For pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have revealed that substituents at various positions on the fused ring system play a crucial role in determining their biological activity and selectivity. For instance, in the context of Pim-1 kinase inhibition, modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core have been systematically explored to optimize potency. nih.gov The introduction of aryl groups at different positions can significantly influence the biological activity, as seen in the antifungal properties of 5,6-diaryl- and 6,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov

In the case of pyrazolo[3,4-b]pyridine derivatives, SAR studies have highlighted the importance of specific functional groups for their activity. For example, as FGFR kinase inhibitors, the N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, as its methylation led to a complete loss of potency. acs.org This suggests the involvement of this proton in hydrogen bonding interactions within the active site of the target enzyme. Furthermore, the nature of the substituents on the pyridine ring can significantly impact both potency and pharmacokinetic properties. acs.org

The following table summarizes the potential fused heterocyclic architectures that could be derived from the this compound moiety and the observed biological activities in analogous systems.

Fused Heterocyclic SystemPotential Synthetic PrecursorReported Biological Activities of Analogous SystemsKey SAR Observations for Analogous Systems
Pyrazolo[1,5-a]pyrimidine 2-(3-amino-5-hydroxy-1H-pyrazol-1-yl)acetonitrileKinase inhibition (e.g., Pim-1) nih.gov, Antifungal nih.gov, Antitubercular acs.orgSubstituents at positions 3, 5, and 7 significantly influence activity and selectivity. nih.govresearchgate.net
Pyrazolo[3,4-b]pyridine 2-(5-amino-1H-pyrazol-1-yl)acetonitrile derivativeA1 adenosine receptor inhibition acs.org, FGFR kinase inhibition acs.orgN(1)-H is crucial for FGFR inhibition. acs.org Substituents on the pyridine ring affect potency and pharmacokinetics. acs.org
Pyrazolo[1,5-a]quinazoline 2-(5-amino-1H-pyrazol-1-yl)acetonitrile derivativeAntimicrobial, Antitumor (general for fused pyrazoles)The substitution pattern on the quinazoline (B50416) ring is expected to modulate biological activity.

It is important to note that the 5-hydroxy group (or its 5-oxo tautomer) on the pyrazole ring of the starting material would likely influence both the course of the cyclization reactions and the biological activity of the resulting fused products. This functional group could serve as a handle for further derivatization, allowing for the fine-tuning of the pharmacological properties of the final compounds. The development of fused heterocyclic architectures based on this compound holds considerable promise for the discovery of novel therapeutic agents, and further synthetic and biological investigations in this area are warranted.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic arrangement and connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the constitution of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group would likely appear as a singlet, integrating to two protons. The two protons on the pyrazole (B372694) ring (H3 and H4) would appear as doublets due to mutual coupling. The hydroxyl proton (OH) and the N-H proton (in the case of the 5-hydroxypyrazole tautomer) would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The position of these signals can be confirmed by D₂O exchange experiments. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the nitrile carbon (C≡N), the methylene carbon (CH₂), and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shift of C5 would be significantly influenced by the attached hydroxyl group. The presence of the expected number of signals in both ¹H and ¹³C NMR spectra provides strong initial confirmation of the compound's structure. rsc.orgdurham.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Atom Position¹H NMR (Predicted δ, Multiplicity)¹³C NMR (Predicted δ)
CH₂~5.0 (s)~45
C3-H~7.5 (d)~140
C4-H~5.8 (d)~95
C5-OHVariable (br s)~155
C≡N-~115

While 1D NMR suggests the primary structure, 2D NMR experiments are indispensable for unambiguous assignment and confirmation of complex molecular connectivity. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for the H3 and H4 protons would definitively confirm their adjacency on the pyrazole ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This would show cross-peaks between the H3 signal and the C3 signal, the H4 signal and the C4 signal, and the methylene (CH₂) proton signal and its corresponding carbon signal, allowing for unequivocal carbon assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. sdsu.edu Key expected correlations would include the methylene protons to the C3 and C5 carbons of the pyrazole ring, as well as to the nitrile carbon (C≡N). This confirms the attachment of the acetonitrile group to the N1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. NOESY can help confirm the spatial relationship between the acetonitrile side chain and the pyrazole ring protons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. aps.org

Infrared (IR) spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. acgpubs.org A sharp, medium-intensity band around 2250 cm⁻¹ would be characteristic of the C≡N (nitrile) stretch. rsc.org Other significant peaks would include C=N and C=C stretching vibrations from the pyrazole ring (approx. 1500-1650 cm⁻¹) and C-H stretching vibrations (approx. 2900-3100 cm⁻¹). orientjchem.orgnih.gov

Raman spectroscopy , being complementary to IR, is highly sensitive to non-polar bonds. The C≡N stretch would also be visible in the Raman spectrum, often as a strong, sharp peak. The symmetric breathing vibrations of the pyrazole ring are typically strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-HStretching3200-3600 (broad)IR
C-H (aromatic)Stretching3000-3150IR, Raman
C-H (aliphatic)Stretching2850-3000IR, Raman
C≡NStretching2240-2260 (sharp)IR, Raman
C=N / C=C (ring)Stretching1500-1650IR, Raman

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.govub.edu For C₅H₅N₃O, the calculated exact mass would be compared to the experimentally determined value, with a mass accuracy of less than 5 ppm considered definitive proof of the elemental composition. durham.ac.uk

The fragmentation pattern observed in the mass spectrum (often using techniques like Electron Ionization, EI, or Collision-Induced Dissociation, CID) offers further structural confirmation. kobv.de The fragmentation of pyrazole derivatives is well-documented. researchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the acetonitrile group (•CH₂CN).

Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN.

Loss of carbon monoxide (CO) from the hydroxypyrazole ring.

Analysis of these fragments helps to confirm the connectivity and identity of the different structural components of the molecule. researchgate.net

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction is the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. mdpi.com By successfully growing a single crystal of sufficient quality, this technique can provide precise data on bond lengths, bond angles, and torsion angles, offering absolute confirmation of the molecular connectivity. nih.govnih.gov

For this compound, X-ray analysis would confirm the planarity of the pyrazole ring and determine the conformation of the acetonitrile side chain relative to the ring. rsc.orgresearchgate.net Furthermore, it would provide invaluable information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictates the solid-state packing arrangement. researchgate.net

Table 3: Representative Crystal Data Parameters from X-ray Diffraction

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating lattice unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Defines the conformation of the molecule

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This classical technique serves as a fundamental check of purity and empirical formula. The experimentally determined percentages are compared against the calculated theoretical values based on the molecular formula (C₅H₅N₃O). A close agreement (typically within ±0.4%) between the found and calculated values confirms the elemental composition of the synthesized compound. durham.ac.ukrsc.orgorientjchem.org

Table 4: Elemental Analysis for this compound (C₅H₅N₃O)

ElementMolecular WeightTheoretical %Found % (Hypothetical)
Carbon (C)12.0148.7848.75
Hydrogen (H)1.014.094.12
Nitrogen (N)14.0134.1334.10
Oxygen (O)16.0012.99-

Mechanistic Elucidation of Reaction Pathways for 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile Synthesis and Transformation

Detailed Reaction Pathway Investigations (e.g., Knoevenagel Condensation, Michael Addition, Cyclization, Tautomerization, 1,3-Hydroxy Rearrangement)

The formation of the 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile scaffold typically involves a multi-step sequence, often beginning with the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. The key mechanistic steps involved are Knoevenagel condensation, Michael addition, and subsequent cyclization.

A plausible synthetic route involves the reaction of a β-keto nitrile with hydrazine or a substituted hydrazine. The reaction likely proceeds through a tandem sequence initiated by a Knoevenagel condensation . This reaction involves the condensation of an active methylene (B1212753) compound (like malononitrile) with a carbonyl compound, which in a broader context of pyrazole (B372694) synthesis, can be an α,β-unsaturated ketone. nih.gov This is followed by a Michael addition of hydrazine to the activated double bond. ias.ac.in The resulting intermediate then undergoes intramolecular cyclization to form the pyrazole ring. ias.ac.in

The synthesis of related pyranopyrazoles often follows a sequence of Knoevenagel condensation, Michael addition, and O-cyclization, highlighting the prevalence of these fundamental reaction steps in building such heterocyclic systems. nih.gov

Tautomerism is a critical aspect of the chemistry of 5-hydroxypyrazoles. This compound can exist in equilibrium with its tautomeric forms, primarily the pyrazolin-5-one form. The position of this equilibrium can be significantly influenced by the solvent and the nature of substituents on the pyrazole ring. researchgate.net Spectroscopic studies have been instrumental in elucidating the predominant tautomeric forms in different environments. researchgate.net For instance, in some cases, the equilibrium can be shifted towards the CH, NH, or OH form depending on the solvent polarity and hydrogen bonding capabilities. researchgate.net

The 1,3-hydroxy rearrangement is a potential transformation for 5-hydroxypyrazoles, although less commonly documented for this specific substitution pattern. Such rearrangements can be influenced by reaction conditions and the electronic nature of the substituents. Furthermore, the recyclization of 5-hydroxy-2-pyrazolines upon reaction with nucleophiles like hydrazine represents another transformation pathway, leading to the formation of different pyrazole derivatives. umich.edu

Kinetic and Thermodynamic Studies of Reaction Processes

The synthesis of substituted pyrazoles can be under either kinetic or thermodynamic control, leading to different regioisomeric products. nih.gov In the synthesis of donor-substituted pyrazoles, it has been demonstrated that tandem Michael addition/cyclocondensation with hydrazine can be under kinetic control. nih.gov

Below is a conceptual data table illustrating the principles of kinetic versus thermodynamic control in a generalized pyrazole synthesis, which could be applicable to the formation of this compound and its isomers.

Reaction ParameterKinetic Control ConditionsThermodynamic Control ConditionsExpected Outcome
TemperatureLowHighLower temperatures favor the faster-forming product (kinetic), while higher temperatures allow for equilibration to the more stable product (thermodynamic).
Reaction TimeShortLongShorter reaction times isolate the kinetic product, whereas longer times allow the reaction to reach thermodynamic equilibrium.
CatalystMay favor one pathway over anotherMay lower the activation energy for both pathwaysThe choice of catalyst can influence the relative rates of competing reactions.
SolventCan influence transition state energiesCan influence the relative stability of productsSolvent polarity and hydrogen bonding ability can affect both the kinetics and thermodynamics of the reaction.

Influence of Solvent and Catalyst Systems on Reaction Mechanisms

The choice of solvent and catalyst is paramount in directing the outcome of pyrazole synthesis, significantly impacting reaction rates, yields, and regioselectivity. researchgate.net

Solvent Effects: The polarity and protic/aprotic nature of the solvent can dramatically influence the regioselectivity of the reaction between 1,3-dicarbonyl compounds and hydrazines. For instance, in the synthesis of 4,5-disubstituted N-phenylpyrazoles, protic solvents have been shown to favor one regioisomer, while aprotic solvents favor the other. researchgate.net The use of fluorinated alcohols as solvents has been reported to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

Catalyst Effects: A wide range of catalysts, including acids, bases, and metal complexes, have been employed in pyrazole synthesis.

Acid Catalysis: Acid catalysts can facilitate the cyclization step in pyrazole synthesis.

Base Catalysis: Bases are often used to promote condensation reactions, such as the Knoevenagel condensation, in the initial steps of the synthesis. nih.gov

Metal Catalysis: Various metal catalysts, such as copper and titanium complexes, have been utilized in multicomponent syntheses of pyrazoles. nih.govorganic-chemistry.org

Organocatalysis: The use of organocatalysts in the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones has been reported. nih.gov

Nanoparticle Catalysis: Tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been used as a green and magnetically separable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov

The following interactive data table summarizes the influence of various catalyst and solvent systems on pyrazole synthesis, drawing from literature on related compounds.

Catalyst/Solvent SystemReaction TypeKey ObservationsReference
Fluorinated Alcohols (TFE, HFIP)CondensationDramatically increased regioselectivity in pyrazole formation. conicet.gov.ar
Protic vs. Aprotic SolventsCondensationRegiocontrolled synthesis of N-phenylpyrazoles; protic solvents favor one isomer, aprotic solvents favor the other. researchgate.net
Piperidine (B6355638)Multicomponent reactionCatalyzes Knoevenagel condensation/Michael addition/cyclization sequence in aqueous medium. nih.gov
Titanium Imido ComplexesMulticomponent reactionEnables pyrazole synthesis from alkynes, nitriles, and the complex via oxidatively induced N-N bond coupling. nih.gov
Fe3O4@SiO2@Tannic AcidMulticomponent reactionGreen, reusable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitriles. nih.gov

Stereoselectivity and Regioselectivity in Synthetic Routes

Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. The control of regioselectivity is a significant challenge in pyrazole synthesis. Factors influencing regioselectivity include:

Nature of the Hydrazine: The use of arylhydrazine hydrochlorides versus free arylhydrazines can lead to the formation of different regioisomers. acs.orgnih.gov

Substituents on the Dicarbonyl Compound: The steric and electronic properties of the substituents on the 1,3-dicarbonyl precursor can direct the initial nucleophilic attack of the hydrazine.

Reaction Conditions: As discussed previously, the solvent and catalyst can play a crucial role in controlling the regiochemical outcome. researchgate.netconicet.gov.ar

For instance, the synthesis of 1,3- and 1,5-regioisomers of substituted pyrazoles has been achieved with high selectivity by choosing between the hydrochloride salt or the free base of the hydrazine reactant. acs.orgnih.gov

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes a critical consideration when chiral centers are introduced into the pyrazole ring or its substituents. The Michael addition step, in particular, offers an opportunity for stereocontrol. The use of chiral organocatalysts in the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones has been shown to produce chiral pyrazole derivatives with high enantioselectivity. nih.gov The stereochemical outcome of such reactions can often be rationalized by considering the transition state models of the catalyst-substrate complex. comporgchem.com

Theoretical and Computational Chemistry Applications in 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules from first principles. nih.gov DFT has been widely applied to pyrazole (B372694) derivatives to understand their fundamental chemical nature. nih.govnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G*, researchers can compute optimized structural parameters including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For a molecule like 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile, this process reveals the planarity of the pyrazole ring and the spatial orientation of the hydroxyl and acetonitrile (B52724) substituents. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

Vibrational frequency analysis not only confirms the stability of the optimized geometry but also allows for the prediction of infrared (IR) and Raman spectra. derpharmachemica.com The calculated vibrational modes can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. nih.gov The Potential Energy Distribution (PED) analysis is often used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations within the molecule. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure (Calculated via DFT).
ParameterBond/AngleCalculated Value
Bond LengthN1-N2~1.35 Å
Bond LengthN2-C3~1.33 Å
Bond LengthC3-C4~1.42 Å
Bond LengthC4-C5~1.38 Å
Bond LengthC5-N1~1.37 Å
Bond AngleN1-N2-C3~111.5°
Bond AngleN2-C3-C4~105.0°
Bond AngleC3-C4-C5~107.5°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. rjpbcs.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating groups, while the LUMO may be distributed over electron-withdrawing moieties, indicating the likely sites for electrophilic and nucleophilic attacks, respectively. rjpbcs.comnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red areas indicate negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), prone to nucleophilic attack. rjpbcs.com Green areas denote neutral potential. The MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. chemrxiv.org

Table 2: Frontier Molecular Orbital Properties and Their Implications.
ParameterTypical Value (eV)Interpretation
EHOMO-6.0 to -7.0Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-0.5 to -2.0Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~4.0 to ~6.0Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole derivatives.

Table 3: Global Reactivity Descriptors Derived from Conceptual DFT.
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to charge transfer.
Global Softness (S)S = 1 / (2η)Inverse of hardness, indicates polarizability.
Electrophilicity Index (ω)ω = μ² / (2η) where μ ≈ -χMeasures electrophilic character.

Molecular Modeling and Docking Studies to Investigate Ligand-Target Interactions (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme, to form a stable complex. walshmedicalmedia.com This method is crucial in drug design for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govnih.gov For this compound and its derivatives, docking studies can elucidate how the molecule interacts with specific enzyme active sites, such as cyclooxygenases (COX) or bacterial DNA gyrase. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations are sampled. nih.govresearchgate.net The results are ranked based on a scoring function, which estimates the binding free energy (ΔGbinding), typically in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

Table 4: Example of Molecular Docking Results for a Pyrazole Derivative.
Target EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
DNA Gyrase (PDB: 6QX2)-9.6ALA588Conventional Hydrogen Bond, Pi-Alkyl nih.gov
COX-2 (PDB: 3LN1)-8.5ARG120, TYR355Hydrogen Bond, Hydrophobic
Topoisomerase IIβ (PDB: 3QX3)-9.3ASP479, DT9Hydrogen Bond mdpi.com

In Silico ADMET Profiling and Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models serve as an essential screening tool in the early stages of drug discovery to filter out compounds with unfavorable profiles. researchgate.net Online web servers and software like pkCSM and Pre-ADMET are commonly used to predict these properties for compounds like this compound. nih.govsemanticscholar.org

These tools predict a range of parameters, including aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). nih.gov By evaluating these properties computationally, researchers can prioritize compounds with better drug-like characteristics for further synthesis and experimental testing, saving significant time and resources. elsevier.com

Table 5: Representative In Silico ADMET Predictions for a Pyrazole-based Compound.
PropertyCategoryPredicted Value/OutcomeSignificance
Water SolubilityAbsorption-2.5 log(mol/L)Indicates moderate solubility.
Caco-2 PermeabilityAbsorption0.95 log PappPredicts good intestinal absorption.
Blood-Brain Barrier (BBB) PermeationDistribution-0.5 logBBSuggests potential to cross the BBB.
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions via this pathway.
Ames ToxicityToxicityNon-mutagenicIndicates a low risk of carcinogenicity.
hERG I InhibitorToxicityNoLow risk of cardiotoxicity.

Conformational Analysis and Tautomeric Stability of Pyrazole Acetonitrile Derivatives

Pyrazol-5-ones, the structural class to which this compound belongs, are known for their ability to exist in different tautomeric forms. researchgate.net For a 5-hydroxypyrazole, three main prototropic tautomers are possible: the OH form (aromatic pyrazole), the NH form, and the CH form. clockss.org The equilibrium between these tautomers can be significantly influenced by factors such as the solvent environment and the nature of substituents on the pyrazole ring. clockss.orgbeilstein-journals.org

Computational chemistry, particularly DFT, is a powerful tool for studying tautomerism. By calculating the total energies and Gibbs free energies of each tautomeric form, researchers can predict their relative stabilities. beilstein-journals.org The tautomer with the lowest energy is predicted to be the most predominant form under the specified conditions (e.g., in the gas phase or in a solvent continuum model). researchgate.net For instance, polar solvents may stabilize more polar keto tautomers, shifting the equilibrium compared to non-polar solvents. beilstein-journals.org

Conformational analysis focuses on the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. nih.gov For this compound, this involves studying the rotation of the acetonitrile side chain relative to the pyrazole ring. By performing a potential energy surface scan, computational methods can identify the most stable conformers (rotamers) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shape. nih.gov

Table 6: Theoretical Relative Stabilities of Pyrazol-5-one Tautomers.
Tautomeric FormDescriptionPredicted Relative Stability (Illustrative)
OH-form (A)5-Hydroxypyrazole (aromatic)Often the most stable form, especially with intramolecular H-bonding possibilities. clockss.org
CH-form (B)Pyrazol-5-one with sp³ carbon at C4Stability is highly dependent on substituents. Can be favored in some systems. researchgate.net
NH-form (C)Pyrazol-5-one with N-H at N2Generally less stable than the OH and CH forms but can be populated in equilibrium. researchgate.net

Pharmacological and Biological Activity Profiling of 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile and Its Bioactive Analogues Mechanistic Focus

Investigations into Enzyme Inhibition Mechanisms

The pyrazole (B372694) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a framework for developing ligands for a variety of enzymes and receptors. nih.gov The functionalization of the pyrazole ring allows for the fine-tuning of biological activity, leading to the development of potent and selective inhibitors for several key enzyme targets. This section explores the mechanistic details of enzyme inhibition by 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile and its structural analogues.

Dihydroorotate Dehydrogenase (DHODH) Inhibition and Mechanism of Action

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, a critical process for cell growth and proliferation. pasteur.fr Inhibition of human DHODH (hDHODH) has been identified as the mechanism of action for the antiviral and antiproliferative effects of certain pyrazole derivatives. pasteur.frnih.gov

Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine and 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives has shown that these compounds are potent inhibitors of hDHODH. nih.govnih.gov The inhibitory activity is influenced by the substituents on the pyrazole and the attached azine ring. For instance, an iterative synthesis and evaluation process, using a measles virus replication assay as a phenotypic screen, led to a 4000-fold improvement in antiviral activity from the initial lead compound. pasteur.fr This culminated in the development of highly active analogues like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. nih.govnih.gov

The inhibition of DHODH by these compounds was confirmed through enzymatic tests and cell-based assays that measured both viral replication and cellular growth. nih.govnih.gov The most potent analogues demonstrated inhibitory concentrations (IC50) in the nanomolar range against recombinant hDHODH. pasteur.fr The mechanism of these pyrazole-based compounds is competitive inhibition, where they likely interact with the ubiquinone binding site of the enzyme, thereby blocking the electron transfer step necessary for its catalytic activity. semanticscholar.org This inhibition of pyrimidine synthesis ultimately leads to the observed antiproliferative and antiviral effects. nih.gov

Table 1: DHODH Inhibition by Bioactive Pyrazole Analogues

Compound Name Target Activity
2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine hDHODH Subnanomolar IC50 in measles virus replication assay pasteur.fr

Monoamine Oxidase (MAO) Isoform Inhibition and Selectivity Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. nih.gov Selective inhibition of these isoforms is a key strategy for treating neurodegenerative and psychiatric disorders. Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as potent and selective MAO inhibitors. nih.gov

Studies on halogenated pyrazolines have demonstrated potent and selective inhibition of MAO-B. nih.gov The selectivity and potency are heavily influenced by the nature and position of substituents on the pyrazoline core. For example, halogen substitutions on a phenyl ring at the fifth position of the pyrazoline scaffold favored strong MAO-B inhibition. nih.gov The potency of these halogenated derivatives was found to follow the order -F > -Cl > -Br > -H. nih.gov

Kinetic studies revealed that the most active compounds, such as EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole), act as reversible and competitive inhibitors of MAO-B, with Kᵢ values in the low nanomolar range. nih.gov The selectivity for MAO-B over MAO-A is a crucial aspect of their mechanism. It is suggested that the length and bulkiness of substituents at the N1 position of the pyrazoline ring can shift selectivity from MAO-B towards MAO-A. nih.gov The ability of certain compounds to be transported by the 5-HT pump can also lead to a pronounced and selective inhibition of MAO-A within serotonergic neurons. nih.gov

Table 2: MAO-B Inhibition by Pyrazoline Analogues

Compound Name MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity Index (SI) for MAO-B
EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) 0.063 8.38 133.0 nih.gov
EH6 (3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole) Data not specified >50% residual activity at 10 µM >55.8 nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, as mutations that increase its kinase activity are a common cause of inherited forms of the disease. nih.govresearchgate.net Several potent and selective LRRK2 kinase inhibitors have been developed, with some incorporating a pyrazolyl moiety in their structure. researchgate.netgoogle.com

The mechanism of action for these inhibitors extends beyond simple competitive binding at the ATP pocket of the kinase domain. Pharmacological inhibition of LRRK2's kinase activity has been shown to induce the destabilization and subsequent proteasomal degradation of the LRRK2 protein. nih.gov This process is preceded by the dephosphorylation of LRRK2 at key sites, such as serine 935 (S935). nih.gov This effect has been observed for both wild-type LRRK2 and the common pathogenic G2019S mutant. nih.gov The reduction in total LRRK2 protein levels following kinase inhibition has been demonstrated both in vitro in cell lines and in vivo in the brain, lung, and kidney of mice treated with LRRK2 inhibitors. nih.gov

Other Relevant Enzyme Targets and Their Inhibition Kinetics

The versatile pyrazole scaffold has been utilized to target a range of other enzymes.

Tubulin: Certain indenopyrazole analogues have been identified as novel tubulin polymerization inhibitors. nih.gov One such compound, analogue 2 , was found to compete with colchicine (B1669291) for its binding site on tubulin, thereby inhibiting microtubule formation. nih.gov This inhibition of tubulin polymerization occurs in a concentration-dependent manner, with an IC50 value of 7.30 μM for the most active compound (5b ). nih.gov This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As DapE is a bacterial enzyme essential for cell wall synthesis and absent in mammals, it represents a promising antibiotic target. nih.gov Pyrazole-based thioether analogues have been developed as inhibitors of DapE from Haemophilus influenzae. The most potent of these compounds exhibited competitive inhibition with IC50 values in the micromolar range (17.9 ± 8.0 μM). nih.gov Kinetic experiments confirmed a competitive inhibition mechanism, and thermal shift assays showed strong stabilization of the enzyme upon inhibitor binding. nih.gov

Other Kinases: The pyrazole structure is a common feature in kinase inhibitors. Analogues have been designed to target kinases such as MPS1 and p70S6Kβ, which harbor a cysteine in the hinge region, offering a potential site for covalent inhibition. mdpi.com While a designed inhibitor did not show high potency against its intended target, MPS1, it displayed significant activity against p70S6Kβ, suggesting its potential as a starting point for developing selective inhibitors for this kinase. mdpi.com

Elucidation of Cellular and Molecular Pathway Modulations

The enzymatic inhibition profiles of this compound and its analogues translate into distinct effects on cellular and molecular pathways, most notably leading to the inhibition of cell proliferation.

Antiproliferative Activity and Cellular Growth Inhibition Mechanisms

Derivatives of the pyrazole scaffold exhibit significant antiproliferative activity against a wide spectrum of human tumor cell lines. nih.govnih.gov The mechanisms underlying this cellular growth inhibition are diverse and directly linked to the specific enzyme targets discussed previously.

Inhibition of Pyrimidine Nucleotide Synthesis: As detailed in section 8.1.1, pyrazole analogues that inhibit DHODH effectively shut down the de novo synthesis of pyrimidines. nih.gov This starves rapidly dividing cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to a potent cytostatic effect. The cytotoxicity of these compounds can often be reversed by the addition of uridine, confirming that the antiproliferative effect is a direct result of pyrimidine biosynthesis inhibition. nih.gov

Disruption of Microtubule Dynamics: Analogues that function as tubulin polymerization inhibitors, such as the indenopyrazole 5b , induce antiproliferative effects by disrupting the mitotic spindle. nih.gov This leads to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, resulting in programmed cell death. nih.gov

Topoisomerase II Inhibition: Through COMPARE analysis, a screening tool used by the National Cancer Institute, the activity patterns of certain phenylbipyridinylpyrazole derivatives showed a high correlation with known anticancer agents like merbarone (B1676292) and dichloroallyl lawsone. nih.gov These correlations suggest that a possible mechanism of antiproliferative action for these compounds is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.gov

Multi-Target Kinase Inhibition: Many pyrazole-based compounds achieve their antiproliferative effects by inhibiting key signaling kinases involved in cell growth and survival, such as EGFR, BRAFV600E, and EGFRT790M. mdpi.com For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered structural analogues, have shown potent, multi-targeted inhibition of these kinases. mdpi.com This inhibition disrupts downstream signaling pathways, leading to the activation of pro-apoptotic proteins like Bax and caspases-3 and -8, and the downregulation of anti-apoptotic proteins like Bcl2, ultimately inducing apoptosis in cancer cells. mdpi.com

Table 3: Antiproliferative Activity of Selected Pyrazole Analogues

Compound Cell Line(s) Mechanism of Action GI50 / IC50
Indenopyrazole 5b K562, A549 Tubulin Polymerization Inhibition 0.021 µM (K562), 0.69 µM (A549) nih.gov
Phenylbipyridinylpyrazole 5e Leukemia SR Selective Growth Inhibition (96%) Activity at 10 µM nih.gov
Phenylbipyridinylpyrazole 5h Broad Spectrum (NCI-60) Correlates with Topoisomerase II / Pyrimidine Synthesis Inhibitors Mean Growth of 58% at 10 µM nih.gov

Mechanisms of Apoptosis Induction in Cellular Models

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. The induction of programmed cell death is a key strategy in cancer therapy. researchgate.net

One of the primary mechanisms involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. For instance, certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in leukemia cell lines. This shift in the Bax/Bcl-2 ratio leads to mitochondrial damage and the subsequent activation of the intrinsic apoptotic pathway. nih.gov

Furthermore, pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS within cancer cells can lead to oxidative stress and damage to cellular components, ultimately activating apoptotic signaling pathways. For example, a 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells by promoting ROS production and activating caspase-3. nih.gov Similarly, novel pyrazole-indole hybrids have been shown to downregulate the anti-apoptotic protein Bcl-2, contributing to their apoptotic effects. semanticscholar.org

The activation of caspases, a family of proteases that execute the apoptotic process, is another key aspect of the pro-apoptotic activity of pyrazole derivatives. Studies have demonstrated that these compounds can activate both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death. nih.govsemanticscholar.org

Table 1: Mechanisms of Apoptosis Induction by Bioactive Pyrazole Analogues

Compound Class Cancer Cell Line Mechanism of Action Reference
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives K562 and Jurkat (human acute leukemia) Increased Bax/Bcl-2 ratio, mitochondrial damage, intrinsic apoptosis pathway activation. nih.gov nih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole MDA-MB-468 (triple-negative breast cancer) ROS generation, caspase-3 activation. nih.gov nih.gov
Pyrazole-indole hybrids HepG2 (human liver carcinoma) Downregulation of Bcl-2 protein. semanticscholar.org semanticscholar.org

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing apoptosis, pyrazole derivatives can exert their anticancer effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from proliferating and can also sensitize them to other anticancer agents.

For example, a specific 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative was found to cause a significant cell cycle arrest in the S-phase in Jurkat cells. nih.gov In another study, a pyrazoline-linked 4-methylsulfonylphenyl scaffold was shown to arrest the S/G2 phase of the cell cycle in HL-60 cells. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Novel pyrazole-indole hybrids have been demonstrated to induce cell cycle arrest, which is a potential mechanism for their anticancer activity. semanticscholar.org The ability of these compounds to halt cell cycle progression provides a valuable therapeutic window for inhibiting tumor growth.

Table 2: Cell Cycle Perturbation by Bioactive Pyrazole Analogues

Compound Class Cancer Cell Line Phase of Cell Cycle Arrest Reference
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative Jurkat (human acute leukemia) S-phase nih.gov nih.gov
Pyrazoline-linked 4-methylsulfonylphenyl scaffold HL-60 (human promyelocytic leukemia) S/G2 phase nih.gov nih.gov
Pyrazole-indole hybrids HepG2 (human liver carcinoma) Not specified semanticscholar.org semanticscholar.org

Receptor Interaction and Binding Mechanisms (e.g., adenosine (B11128) receptors, EGFR kinase)

The pharmacological effects of pyrazole derivatives are often mediated by their interaction with specific molecular targets, such as G protein-coupled receptors and protein kinases.

Adenosine Receptors: Certain pyrazole-containing compounds have been identified as ligands for adenosine receptors. For instance, 2-pyrazolyl-N(6)-substituted adenosine derivatives have been synthesized and shown to act as high-affinity and selective agonists for the A3 adenosine receptor. nih.gov The introduction of a pyrazole moiety can significantly influence the binding affinity and selectivity of these compounds for different adenosine receptor subtypes. nih.gov Conversely, other pyrazole derivatives, such as N-1 monosubstituted 8-pyrazolyl xanthines, have been developed as selective antagonists for the A2B adenosine receptor. nih.gov The ability of pyrazole analogues to modulate adenosine receptor signaling highlights their potential for treating conditions where these receptors are implicated, such as inflammation and cardiovascular diseases.

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. ajpamc.comdovepress.com Several pyrazole derivatives have been investigated as EGFR inhibitors. For example, novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have been synthesized and shown to exhibit EGFR inhibitory activity. dovepress.com Molecular docking studies have been employed to understand the binding interactions of these compounds with the ATP-binding site of the EGFR kinase domain, providing insights for the design of more potent inhibitors. ajpamc.comalrasheedcol.edu.iq The inhibition of EGFR signaling by pyrazole derivatives can block downstream pathways that promote cancer cell growth and survival.

Table 3: Receptor Interaction of Bioactive Pyrazole Analogues

Compound Class Receptor Target Activity Reference
2-Pyrazolyl-N(6)-substituted adenosine derivatives A3 Adenosine Receptor Agonist nih.gov nih.gov
N-1 monosubstituted 8-pyrazolyl xanthines A2B Adenosine Receptor Antagonist nih.gov nih.gov
2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives EGFR Kinase Inhibitor dovepress.com dovepress.com
Pyrazole-linked pyrazoline derivatives with carbothioamide tail EGFR Kinase Inhibitor dovepress.com

Antimicrobial and Antifungal Activity Mechanisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents. nih.govnih.gov

A variety of pyrazole analogues have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net For instance, certain 5-(aryl)-3-phenyl-1H-pyrazole derivatives have shown potent antimicrobial activity. researchgate.net In one study, a series of pyrazole derivatives were synthesized, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing notable antibacterial activity against both Gram-positive and Gram-negative bacteria, and another displaying significant antifungal activity against Aspergillus niger. nih.gov

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. The structural features of the pyrazole ring and its substituents play a crucial role in determining the spectrum and potency of their antimicrobial effects. nih.gov The development of pyrazole-based antimicrobials is an active area of research, with a focus on identifying novel molecular targets and overcoming resistance mechanisms. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Bioactive Pyrazole Analogues

Compound Class Pathogen(s) Activity Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide Escherichia coli (Gram-negative), Streptococcus epidermidis (Gram-positive) Antibacterial nih.gov nih.gov
Another pyrazole derivative from the same study Aspergillus niger Antifungal nih.gov nih.gov
5-(Aryl)-3-phenyl-1H-pyrazole derivatives Various bacteria and fungi Antimicrobial researchgate.net researchgate.net

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. antiox.orgnih.gov Pyrazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.comnih.gov

The antioxidant activity of pyrazole derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net The presence of hydroxyl groups on the pyrazole or associated phenyl rings can enhance this radical scavenging capacity. nih.gov

The mechanisms by which antioxidants exert their effects can be broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). antiox.org It is likely that pyrazole derivatives, particularly those with hydroxyl substitutions, can act through these mechanisms to reduce oxidative stress. For example, 5-aminopyrazole derivatives have been shown to possess radical scavenging and antioxidant properties. nih.gov The ability of these compounds to combat oxidative damage suggests their potential therapeutic application in diseases associated with oxidative stress.

Table 5: Antioxidant Activity of Bioactive Pyrazole Analogues

Compound Class Mechanism of Action Reference
5-Aminopyrazole derivatives Radical scavenging nih.gov nih.gov
Hydroxylated pyrazole derivatives Potential for hydrogen atom/electron donation nih.gov nih.gov

Strategic Applications of 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile As a Chemical Building Block

Versatility as a Precursor in Multi-Component Organic Synthesis (MCRs)

2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile, primarily reacting through its 5-pyrazolone tautomer, is an exemplary substrate for multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued in synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

The active methylene (B1212753) group at the C4 position of the pyrazolone (B3327878) ring, along with the nucleophilic nitrogen and the exocyclic carbonyl group, allows the compound to participate in a variety of MCRs. A prominent example is its use in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. In a typical four-component reaction, this compound can react with an aldehyde, malononitrile (B47326), and an alcohol or other nucleophile. These reactions often proceed through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The use of various catalysts, including basic catalysts like piperidine (B6355638) or green catalysts such as montmorillonite (B579905) K10, can facilitate these transformations under mild conditions.

The versatility of this building block in MCRs is further demonstrated by its ability to react with a diverse range of substrates, leading to a library of complex heterocyclic compounds with potential biological activities. The efficiency and high yields often associated with these MCRs make this compound an attractive starting material for combinatorial chemistry and drug discovery programs.

MCR Type Reactants Resulting Heterocycle Key Features
Four-componentAldehyde, Malononitrile, Hydrazine (B178648) Hydrate (B1144303), β-ketoesterDihydropyrano[2,3-c]pyrazoleHigh efficiency, atom economy, rapid access to complex scaffolds.
DominoAldehyde, Malononitrile, this compoundPyrano[2,3-c]pyrazoleTandem Knoevenagel-Michael-cyclization sequence.
Five-componentAldehyde, Malononitrile, Hydrazine Hydrate, Chloro-oxobutanoate, ThiolThioether-linked Dihydropyrano[2,3-c]pyrazoleIntroduction of diverse functional groups in a single step.

Intermediate in the Synthesis of Complex Heterocyclic Ring Systems

Beyond its utility in MCRs, this compound serves as a crucial intermediate for the synthesis of various fused and spiro-heterocyclic systems. The presence of the reactive nitrile group and the pyrazolone core allows for a range of chemical transformations to build intricate molecular frameworks.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. For instance, the pyrazole (B372694) nucleus can be fused with other rings such as thiazole, triazole, or pyran. The synthesis of pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]quinolines often involves the use of pyrazolone-based precursors. These fused heterocyclic systems are of significant interest due to their prevalence in biologically active molecules.

The general synthetic strategy involves the initial formation of a pyrazolone intermediate, which then undergoes further reactions. For example, condensation of the pyrazolone with a 1,3-dielectrophile can lead to the formation of a new six-membered ring fused to the pyrazole core. The specific reaction conditions and the nature of the co-reactants determine the final heterocyclic system produced.

Starting Material Reagent(s) Synthesized Heterocyclic System Reference
Pyrazolin-5-one derivativeThionyl chloride, Thiosemicarbazide, NaOH1,2,4-Triazole fused system
Pyrazolin-5-one derivativeThiosemicarbazide, Conc. H₂SO₄1,3,4-Thiadiazole fused system
Chalcone-derived pyrazolineEthyl 2-chloro-3-oxobutanoatePyrazolinyl-thiazole

Role in the Development of Privileged Medicinal Scaffolds and Agrochemical Candidates

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. Consequently, this compound represents a valuable starting material for the development of new therapeutic agents.

The structural features of this compound allow for the introduction of various pharmacophores. The synthesis of novel compounds for biological screening is often a primary goal. For example, derivatives of pyranopyrazoles synthesized from pyrazolones have been investigated for their antimicrobial and anticancer activities. The ability to generate a large number of derivatives through MCRs makes this scaffold particularly suitable for high-throughput screening and structure-activity relationship (SAR) studies.

In the field of agrochemicals, pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. The pyrazole ring is a key component in several active ingredients. The versatility of this compound as a building block allows for the synthesis of novel pyrazole-containing compounds that can be screened for potential agrochemical applications. The development of new pesticides with improved efficacy and better environmental profiles is an ongoing area of research where this compound could play a significant role. For instance, certain 1H-pyrazole-5-carboxylic acid derivatives have shown promising insecticidal activities.

Application Area Target Scaffold/Derivative Potential Biological Activity Reference
Medicinal ChemistryPyrano[2,3-c]pyrazolesAntimicrobial, Anticancer
Medicinal ChemistryFused Pyrazole SystemsAnti-inflammatory, Analgesic
AgrochemicalsPyrazole CarboxamidesInsecticidal, Fungicidal

Emerging Research Frontiers and Persistent Challenges for 2 5 Hydroxy 1h Pyrazol 1 Yl Acetonitrile

Sustainable and Atom-Economical Synthetic Innovations

The development of environmentally benign and efficient synthetic routes to 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile and its derivatives is a primary focus of current research. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste. To overcome these limitations, researchers are exploring innovative strategies that adhere to the principles of green chemistry, emphasizing atom economy and the use of renewable resources.

Exploration of Biocatalytic and Photoredox Methodologies

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of complex organic molecules. Enzymes, with their high specificity and ability to operate under mild conditions, offer an attractive alternative to conventional chemical catalysts. The application of biocatalysis to the synthesis of pyrazole (B372694) derivatives, including this compound, is a burgeoning area of research. For instance, lipases have been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles. These enzymes can catalyze C-N bond formation, a key step in the construction of the pyrazole ring. rsc.orgnih.gov The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling and continuous flow applications. researchgate.net While the direct enzymatic synthesis of this compound has yet to be extensively reported, the successful application of lipases and other enzymes, such as transaminases, in the synthesis of related nitrogen-containing heterocycles suggests a promising future for biocatalytic routes to this compound. nih.gov

Photoredox catalysis , which utilizes visible light to drive chemical reactions, represents another frontier in sustainable synthesis. This methodology allows for the formation of challenging chemical bonds under mild conditions, often with high selectivity and functional group tolerance. chemrxiv.orgvirginia.edu The construction of the pyrazole ring and the introduction of the acetonitrile (B52724) moiety are both amenable to photoredox-catalyzed approaches. For example, photoredox-mediated C-N bond formation has been demonstrated as an effective strategy for the synthesis of various nitrogen-containing heterocycles. nih.govacs.orgunipr.it The development of photoredox-catalyzed methods for the direct synthesis of this compound would represent a significant advancement in terms of efficiency and sustainability. nih.gov

Synthetic MethodCatalyst TypeKey AdvantagesRelevant Precursors
BiocatalysisLipases, TransaminasesHigh selectivity, Mild reaction conditions, Environmentally friendlyDicarbonyl compounds, Hydrazines, Nitrile precursors
Photoredox CatalysisOrganic dyes, Metal complexesMild reaction conditions, High functional group tolerance, Access to reactive intermediatesUnsaturated precursors, Hydrazines, Acetonitrile sources

In-Depth Mechanistic Understanding of Biological Action at the Atomic Level

While the biological activities of many pyrazole derivatives are well-documented, a detailed understanding of their mechanism of action at the atomic level is often lacking. For this compound, elucidating how it interacts with biological targets is crucial for the rational design of more potent and selective therapeutic agents. The pyrazole ring can act as a bioisostere for an aromatic ring and can participate in hydrogen bonding through its N-1 as a donor and N-2 as an acceptor. nih.gov

X-ray crystallography and molecular docking studies are powerful tools for visualizing these interactions. For instance, the crystal structure of a pyrazole-based inhibitor bound to p38 MAP kinase revealed that the pyridyl nitrogen forms a hydrogen bond with the peptide backbone of Met 109, while the pyrazole core interacts with Asp 168. acs.org Such detailed structural information provides a roadmap for designing new derivatives with improved binding affinity and specificity. Computational studies, such as molecular dynamics simulations, can further complement experimental data by providing insights into the dynamic behavior of the ligand-protein complex.

A significant challenge in this area is obtaining high-resolution structural data for the complex of this compound with its biological target. This requires the production of stable protein-ligand complexes suitable for crystallographic analysis or advanced spectroscopic techniques.

Design of Novel Chemical Transformations through Computational Guidance

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational methods can be employed to predict its physicochemical properties, explore its conformational landscape, and guide the design of novel chemical transformations.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the reaction mechanisms of pyrazole synthesis, providing insights into transition state geometries and activation energies. mdpi.comresearchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net Computational studies can also predict the reactivity of different positions on the pyrazole ring, facilitating the design of selective functionalization strategies.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired biological activities. Molecular docking simulations can predict the binding modes and affinities of these derivatives to specific biological targets, allowing for the prioritization of candidates for synthesis and experimental testing. researchgate.net

Computational MethodApplication in Pyrazole ResearchKey Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms, Prediction of reactivityTransition state structures, Activation energies, Electronic properties
Molecular DockingPrediction of ligand-protein interactionsBinding modes, Binding affinities, Structure-activity relationships
Molecular Dynamics (MD) SimulationsStudy of dynamic behavior of moleculesConformational changes, Solvation effects, Binding free energies

Development of Advanced Analytical Techniques for Structural and Mechanistic Studies

A thorough understanding of the structure and reactivity of this compound relies on the application of sophisticated analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are routinely used for characterization, there is a growing need for advanced and in-situ techniques to probe reaction mechanisms and transient intermediates.

In-situ NMR spectroscopy, for example, allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. researchgate.netnih.gov This technique can be used to identify reaction intermediates and understand the complex reaction pathways involved in the synthesis of pyrazoles. rsc.org Advanced mass spectrometry techniques, such as those that can identify reactive intermediates, are also crucial for mechanistic investigations. nih.govrsc.org The fragmentation patterns observed in mass spectrometry can provide valuable structural information about pyrazole derivatives. researchgate.net

The development of novel analytical methodologies tailored for the study of pyrazoles will be instrumental in advancing our understanding of their chemistry and biology. For instance, the use of specialized NMR experiments can help to elucidate the tautomeric equilibria of pyrazole derivatives, which can have a significant impact on their reactivity and biological activity.

Q & A

Q. What safety protocols are recommended for handling 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile in laboratory settings?

  • Methodological Answer: Standard safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid prolonged skin contact due to potential skin/eye irritation (Category 2A hazards). Store in airtight containers at 2–8°C, away from light, to prevent degradation. Refer to SDS guidelines for pyrazole-acetonitrile analogs for spill management and disposal .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A common approach involves Michael addition reactions using trimethylsilyl cyanide (TMSCN) or ethyl acetoacetate with pyrazole derivatives. For example, refluxing 5-hydroxypyrazole with chloroacetonitrile in acetonitrile under basic conditions (e.g., sodium carbonate) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1 v/v) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer: Use thin-layer chromatography (TLC) with iodine visualization for preliminary purity checks. Confirm purity via HPLC (C18 column, acetonitrile/water gradient). Structural validation requires 1H/13C NMR (DMSO-d6 or CDCl3) to identify pyrazole ring protons (δ 6.5–7.5 ppm) and nitrile signals (δ 3.5–4.5 ppm). Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze electron density distribution and identify reactive sites. Molecular dynamics (MD) simulations in solvents like acetonitrile or DMF can model reaction pathways. Validate predictions experimentally by tracking substituent effects on reaction rates (e.g., nitro vs. hydroxy groups) .

Q. What strategies optimize the hydrogen-bonding network in this compound crystals?

  • Methodological Answer: Use X-ray crystallography (SHELX software suite) to resolve crystal packing. Co-crystallize with hydrogen-bond acceptors (e.g., DMSO) to stabilize the hydroxyl group. Adjust crystallization solvents (e.g., ethanol/water mixtures) to control polymorphism. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How do structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by substituting the pyrazole ring (e.g., methyl, cyclopropyl groups) or replacing the nitrile with amides. Evaluate derivatives as androgen receptor antagonists via competitive binding assays (IC50 values) and molecular docking (AutoDock Vina). Prioritize modifications that improve binding affinity while maintaining solubility (logP < 3) .

Q. What analytical challenges arise in quantifying this compound degradation products under acidic conditions?

  • Methodological Answer: Use HPLC-MS/MS with a polar stationary phase (e.g., HILIC) to separate hydrolyzed byproducts (e.g., carboxylic acids). Optimize mobile-phase pH (4.5–6.5) to stabilize the nitrile group. Quantify degradation kinetics at 25–40°C and model using first-order rate equations. Compare with stability data from related pyrazole-acetonitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.